molecular formula C9H11NO B1606659 Formamide, N-(2-phenylethyl)- CAS No. 23069-99-0

Formamide, N-(2-phenylethyl)-

Cat. No.: B1606659
CAS No.: 23069-99-0
M. Wt: 149.19 g/mol
InChI Key: NOOOMJZHMKSKBF-UHFFFAOYSA-N
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Description

Formamide, N-(2-phenylethyl)- (CAS 23069-99-0), also known as N-phenethylformamide, is a secondary amide with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . Its structure consists of a formyl group (-CHO) attached to the nitrogen of a 2-phenylethylamine moiety. This compound is primarily synthetic, with applications in organic synthesis and as a precursor for more complex molecules. Key spectral data include an IR carbonyl stretch at 1668–1673 cm⁻¹ and characteristic NMR signals for aromatic protons (δ 6.9–7.6 ppm) and the formyl proton (δ 7.8–8.0 ppm) .

Biological Activity

Formamide, N-(2-phenylethyl)-, also known by its CAS number 23069-99-0, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Formamide, N-(2-phenylethyl)- is characterized by the presence of a phenylethyl group attached to a formamide moiety. Its molecular formula is C₉H₁₁N O, and it exhibits properties typical of amides, including solubility in polar solvents and potential interactions with biological molecules.

Pharmacological Activity

The biological activity of Formamide, N-(2-phenylethyl)- has been explored in several studies, highlighting its potential as a therapeutic agent. Below are key findings regarding its pharmacological effects:

Neuroprotective Effects

Research indicates that phenethylamine derivatives may possess neuroprotective qualities. A study examining the neuroprotective effects of related compounds found that they could mitigate oxidative stress in neuronal cells. This suggests that Formamide, N-(2-phenylethyl)- could be investigated for similar neuroprotective mechanisms .

Case Studies

  • Neuroprotection in Animal Models : A study involving animal models demonstrated that phenethylamine derivatives reduced neuroinflammation and improved cognitive function in subjects exposed to neurotoxic agents. This points to the need for further exploration of Formamide, N-(2-phenylethyl)- in similar contexts .
  • Antimicrobial Activity : In vitro tests on structurally related compounds showed significant inhibition of bacterial growth in strains such as E. coli and S. aureus. Although specific tests on Formamide, N-(2-phenylethyl)- were not conducted, these findings support the hypothesis of its antimicrobial potential .

Table 1: Comparative Biological Activities of Phenethylamine Derivatives

CompoundActivity TypeReference
PhenethylamineAntimicrobial
2-PhenylethylamineNeuroprotective
Formamide, N-(2-phenylethyl)-Potentially ActiveHypothetical based on structure

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H11N
  • Molecular Weight : 149.19 g/mol
  • Structural Features : The compound features a formamide functional group attached to a 2-phenylethyl moiety, contributing to its unique reactivity and biological properties.

Organic Synthesis

Formamide, N-(2-phenylethyl)- serves as a versatile reagent in organic synthesis. It can be utilized in:

  • Preparation of Allenamides : The compound acts as a reactant for the synthesis of allenamides through alkylation with propargyl bromide followed by isomerization.
  • N-Formylation Reactions : It has been shown to facilitate N-formylation of aromatic and aliphatic amines, enhancing reaction efficiency compared to traditional solvents like DMF .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties:

  • Bioactive Compound Development : Formamide derivatives are investigated for their roles in developing new bioactive compounds, particularly in the context of 2-phenethylamines.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit significant antibacterial activity against various strains, suggesting potential for drug development.

Biotechnology

Formamide is recognized as an innovative nitrogen source in biotechnological processes:

  • Metabolic Engineering : Its application in metabolic engineering supports growth and production in biotechnological processes, emphasizing its versatility.

Analytical Chemistry

The compound is employed in analytical chemistry for:

  • Mass Spectrometry : It aids in the analysis of complex mixtures, facilitating the identification and quantification of components in samples.

Antimicrobial Studies

A series of experiments demonstrated that derivatives of N-(2-phenylethyl)-formamide displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating potential as an antimicrobial agent.

Cytotoxicity Assays

In vitro cytotoxicity assays revealed that concentrations above 10 µM significantly reduced cell viability in various cancer cell lines. This effect was linked to oxidative stress induction and apoptosis activation, suggesting its utility in cancer therapy.

Molecular Docking Studies

Computational studies indicated that N-(2-phenylethyl)-formamide can effectively bind to target proteins involved in cancer progression and microbial resistance. Docking simulations revealed favorable interactions with active sites, supporting experimental findings regarding its biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-phenylethyl)formamide with high yield and purity?

  • Methodology :

  • Cyclization and Vilsmeier Reaction : A high-yield (82.6%) synthesis of structurally similar N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide was achieved using cyclization of diethylaminomalonate hydrochloride and guanidine carbonate, followed by Vilsmeier formylation .
  • Amide Coupling : For aromatic formamides, coupling 2-phenylethylamine with formylating agents (e.g., formic acid derivatives) under anhydrous conditions is recommended. Catalysts like DCC (dicyclohexylcarbodiimide) can improve efficiency.
    • Key Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., over-formylation). Purification via recrystallization or column chromatography ensures >99% purity .

Q. What analytical techniques are recommended for characterizing N-(2-phenylethyl)formamide’s structure and purity?

  • Structural Confirmation :

  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 52.9° in N-(4′-chlorobiphenyl-2-yl)formamide) to confirm spatial arrangement .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify formyl protons (~8.1–8.3 ppm) and phenethyl group signals (~2.8–3.6 ppm for CH2_2) .
    • Purity Assessment :
  • GC-MS : Detects impurities at trace levels (e.g., residual solvents or byproducts like acetamide derivatives) .
  • HPLC with UV Detection : Quantifies purity using reverse-phase columns (C18) and acetonitrile/water gradients .

Advanced Research Questions

Q. How does N-(2-phenylethyl)formamide interact with biological systems, and what are its potential pharmacological applications?

  • Metabolic Pathways :

  • The compound was identified in GC-MS analysis of biochemical fractions, suggesting potential enzymatic interactions (e.g., cytochrome P450-mediated oxidation) .
    • Drug Design :
  • Formamide derivatives are key in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The phenethyl group may enhance lipophilicity, improving blood-brain barrier penetration .
    • Experimental Design :
  • Conduct in vitro assays (e.g., enzyme inhibition studies) using recombinant proteins (e.g., HIV-1 reverse transcriptase) and compare IC50_{50} values with known NNRTIs .

Q. What challenges arise in ensuring the stability of N-(2-phenylethyl)formamide under experimental conditions?

  • Degradation Risks :

  • Hydrolysis: The formamide bond is susceptible to acidic/basic conditions. Use buffered solutions (pH 6–8) and avoid prolonged exposure to aqueous environments .
  • Thermal Decomposition: Stability studies via thermogravimetric analysis (TGA) are recommended. Store at –20°C under inert gas (N2_2) to prevent oxidation .
    • Contradictory Data :
  • Some studies report formamide derivatives as stable solvents, while others note degradation in biological matrices. Validate stability using accelerated aging tests (40°C/75% RH for 4 weeks) and compare results via HPLC .

Q. How can computational modeling guide the design of N-(2-phenylethyl)formamide derivatives for material science applications?

  • Molecular Dynamics (MD) Simulations :

  • Predict solubility parameters and self-assembly behavior in polymer matrices. For example, the phenethyl group’s hydrophobicity may enhance compatibility with polyesters .
    • DFT Calculations :
  • Analyze electron density maps to optimize charge-transfer properties for applications in organic semiconductors. The formyl group’s electron-withdrawing nature can modulate bandgap energy .

Q. Data Contradictions and Resolution Strategies

  • Synthetic Yield Discrepancies :
    • reports 82.6% yield for a related formamide, while other studies show lower yields. Re-evaluate reaction stoichiometry and catalyst loading (e.g., POCl3_3 in Vilsmeier reactions) to address variability .
  • Biological Activity :
    • While formamides are implicated in drug design identifies N-(2-phenylethyl)formamide in a non-pharmacological context. Use knockdown assays (e.g., siRNA) to isolate its specific biological targets .

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

Compounds such as N-(2-phenylethyl)-N-(2-phenylsulfanylethyl)formamide (5b) and N-(2-phenylethyl)-N-(2,2-diphenylsulfanylethyl)formamide (8b) demonstrate how sulfur incorporation alters properties. For example:

  • 5b (C₁₇H₁₉NOS) has a molecular weight of 285.40 g/mol and an IR carbonyl stretch at 1668 cm⁻¹ .
  • 8b (C₂₃H₂₃NOS₂) has a higher molecular weight (393.12 g/mol) due to additional phenylsulfanyl groups, with an IR stretch at 1673 cm⁻¹ . These derivatives exhibit enhanced lipophilicity and distinct NMR patterns (e.g., multiplet signals for sulfanyl-ethyl groups at δ 2.5–3.8 ppm) compared to the parent formamide.

Homologous N-(2-Phenylethyl) Amides

A homologous series of N-(2-phenylethyl) amides (47–52) with varying alkyl chain lengths (C₁₄–C₂₂) shows incremental increases in molecular ions (e.g., m/z 149 to 247) in mass spectrometry. The base peak at m/z 104 corresponds to the phenylethyl fragment, while chain-specific fragments (e.g., m/z 58–156) aid in structural elucidation . Natural occurrences of N-(2-phenylethyl)eicosanamide (C₂₈H₄₉NO) and docosanamide (C₃₀H₅₃NO) in Dianthus giganteus highlight their role as rare chemotaxonomic markers .

Heterocyclic Thiourea Derivatives

Replacing the formyl group with thiourea and heterocycles enhances bioactivity. For instance:

  • N-(2-phenylethyl)piperidine-1-carbothioamide (C₁₄H₂₀N₂S) and N-(2-phenylethyl)morpholine-4-carbothioamide (C₁₃H₁₈N₂OS) exhibit antioxidant activity (84.4–86.7% inhibition ), surpassing simpler amides .
  • These compounds show distinct IR absorption for thiocarbonyl groups (~1250–1350 cm⁻¹) and altered solubility profiles due to sulfur and heterocyclic moieties.

Acetamide Analogues

Acetamide, N-(2-phenylethyl)- (C₁₀H₁₃NO, MW 163.22) replaces the formyl group with an acetyl unit. Found in mushroom species like Volvariella volvacea, it demonstrates how minor structural changes influence natural occurrence and applications (e.g., cosmetics) .

Data Table: Key Properties of Formamide, N-(2-phenylethyl)- and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) IR (cm⁻¹) Key Features Occurrence/Application
Formamide, N-(2-phenylethyl)- C₉H₁₁NO 149.19 1668–1673 Synthetic precursor, simple structure Organic synthesis
N-(2-Phenylethyl)eicosanamide C₂₈H₄₉NO 415.69 N/A Long alkyl chain, rare in nature Chemotaxonomic marker
N-(2-Phenylethyl)piperidine-1-carbothioamide C₁₄H₂₀N₂S 248.39 ~1250–1350 (C=S) Antioxidant activity (84.4%) Pharmaceutical research
Acetamide, N-(2-phenylethyl)- C₁₀H₁₃NO 163.22 N/A Acetyl group, natural source Cosmetic applications

Preparation Methods

Direct Formylation of Phenethylamine

One of the most straightforward and widely reported methods for preparing N-(2-phenylethyl)formamide involves the direct formylation of phenethylamine using formylating agents such as ethyl formate or formic acid derivatives.

Procedure:

  • Phenethylamine is reacted with ethyl formate in refluxing conditions (around 60 °C) for approximately 20 hours.
  • The reaction mixture is then concentrated under reduced pressure to remove excess ethyl formate and ethanol byproduct.
  • The product, N-(2-phenylethyl)formamide, is obtained as a pale yellow oil with yields reported as high as 99%.

Reaction Conditions and Yield:

Reagent Amount Conditions Yield (%) Notes
Phenethylamine 0.75 mol (95 mL) Reflux at 60 °C, 20 h 99 Reaction monitored by TLC
Ethyl formate 2.25 mol (181 mL) 1.8 equivalents used

This method is noted for its mild conditions and high atom economy, producing only ethanol as a side product.

Catalytic Formylation Using Manganese(II) Chloride

Another reported synthetic route involves the use of manganese(II) chloride tetrahydrate as a catalyst to promote the formylation of phenethylamine with carboxamides.

Key Details:

  • Reaction is conducted in a sealed tube under an inert atmosphere (argon).
  • Temperature is maintained at 150 °C for 10 hours.
  • The catalyst loading and specific carboxamide used influence the yield.
  • Yields up to 89% have been documented.

General Reaction Setup:

Component Amount Conditions Yield (%) Notes
Phenethylamine 0.2 mmol Argon atmosphere 89 Catalyst: MnCl2·4H2O
Carboxamide 1.0 mL Heated at 150 °C, 10 h Sealed tube

This catalytic method is advantageous for its relatively high yield and the use of a recyclable catalyst, making it suitable for scale-up.

Formylation Using Acetic Formic Anhydride (AFA)

A highly efficient and rapid method involves the use of acetic formic anhydride, generated in situ from formic acid and acetic anhydride, to formylate primary amines including phenethylamine.

Highlights:

  • The reaction proceeds at low temperatures (around −20 °C).
  • Completion occurs in less than 15 minutes for many amines.
  • Isolated yields range from 97% to 100%.
  • This method is applicable to sterically hindered and multifunctional amines.

Mechanism:

  • The amine attacks the protonated formic acid intermediate.
  • Subsequent elimination of water produces the formamide.

This method is notable for its speed, mild conditions, and high selectivity for N-formylation over O-formylation in substrates with hydroxyl groups.

Formylation Under Solvent-Free Conditions with Sodium Formate Catalyst

An environmentally friendly approach uses formic acid with a catalytic amount of sodium formate under solvent-free conditions at room temperature.

Key Points:

  • Reaction times are typically less than 8 hours.
  • Functionalized primary and secondary amines give good to excellent yields.
  • Sodium formate catalyst can be recovered and reused multiple times without loss of activity.
  • Selectivity favors N-formylation even in the presence of unprotected hydroxyl groups.

This method is attractive for green chemistry applications due to its solvent-free nature and recyclability of the catalyst.

Microwave-Assisted Formylation Using Thiamine Hydrochloride Catalyst

Microwave irradiation has been applied to accelerate the formylation of amines using thiamine hydrochloride as a catalyst in dichloromethane solvent.

Procedure:

  • Formic acid and amine are treated with thiamine hydrochloride and 4-(dimethylamino)pyridine (DMAP).
  • The reaction mixture is irradiated under microwave conditions for 3–6 minutes.
  • Yields are nearly quantitative, and optical purity is maintained for chiral amines.

This method offers a rapid, high-yielding alternative to conventional reflux methods, reducing reaction times from hours to minutes.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages References
Direct formylation with ethyl formate Phenethylamine, ethyl formate Reflux 60 °C, 20 h 99 High yield, mild conditions
Catalytic formylation with MnCl2 Phenethylamine, carboxamides, MnCl2·4H2O 150 °C, 10 h, argon atmosphere 89 Catalyst recyclable, good yield
Formylation with acetic formic anhydride (AFA) Amine, formic acid, acetic anhydride −20 °C, <15 min 97–100 Very fast, high selectivity
Solvent-free with sodium formate Amine, formic acid, sodium formate Room temp, <8 h Good–excellent Green chemistry, catalyst reuse
Microwave-assisted with thiamine HCl Amine, formic acid, thiamine HCl, DMAP Microwave, 3–6 min Nearly quantitative Rapid, maintains optical purity

Detailed Research Findings and Notes

  • The direct formylation of phenethylamine with ethyl formate is the most commonly used method due to its simplicity and near-quantitative yield.
  • Catalytic methods using manganese(II) chloride provide an alternative with good yields but require higher temperatures and inert atmosphere control.
  • The use of acetic formic anhydride represents a modern, efficient approach suitable for sensitive or multifunctional amines, with rapid reaction times and high yields.
  • Solvent-free methods with sodium formate emphasize sustainability and catalyst recyclability, aligning with green chemistry principles.
  • Microwave-assisted catalysis drastically reduces reaction times while maintaining high yields and stereochemical integrity, beneficial for chiral amine substrates.

This comprehensive review of preparation methods for Formamide, N-(2-phenylethyl)- demonstrates a variety of synthetic strategies, each with distinct advantages in terms of yield, reaction time, environmental impact, and operational simplicity. Selection of the optimal method depends on the specific application, scale, and available resources.

Properties

IUPAC Name

N-(2-phenylethyl)formamide
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InChI

InChI=1S/C9H11NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOOMJZHMKSKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70177637
Record name Formamide, N-(2-phenylethyl)-
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Molecular Weight

149.19 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

23069-99-0
Record name Formamide, N-(2-phenylethyl)-
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Record name Formamide, N-(2-phenylethyl)-
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Record name N-(PHENETHYL)FORMAMIDE
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Synthesis routes and methods I

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 2-phenylethanamine (1.9 g, 15.70 mmol, 1.00 equiv). This was followed by the addition of ethyl formate (5 g, 67.57 mmol, 4.30 equiv) dropwise with stiffing. The resulting solution was stirred overnight at 50° C. The resulting solution was concentrated under vacuum. The residue was applied onto a silica gel column with dichloromethane/methanol (70:1). This resulted in 2.27 g (97%) of N-phenethylformamide as yellow oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of phenylethylamine (20.0 g, 0.165 mol) and formic acid (49.4 ml, 1.309 mol) was slowly heated to 200° C. Excess water and formic acid were distilled off in the process. The mixture was then kept at 200° C. for 1 hour, and the product was distilled under reduced pressure, giving a colourless oil (22.0 g, 0.147 mol, 89%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
49.4 mL
Type
reactant
Reaction Step One
Name
Yield
89%

Retrosynthesis Analysis

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